An In-depth Technical Guide to 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole: Properties and Synthetic Utility
An In-depth Technical Guide to 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole: Properties and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities. This document details the chemical and physical properties of this specific N2-substituted derivative, outlines a robust, logical synthetic pathway, and explores its reactivity, with a particular focus on the strategic utility of the C6-bromo functionality. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in the synthesis of novel chemical entities.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[1][2][3] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1] These scaffolds are considered "privileged" because they can interact with a wide range of biological targets, often acting as bioisosteres for other aromatic systems like purines, which allows them to form crucial hydrogen bonding interactions within enzyme active sites, such as those of protein kinases.[4]
The subject of this guide, 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole , possesses three key features that define its chemical utility:
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The 2H-Indazole Core: Substitution at the N2 position often yields distinct pharmacological profiles compared to the N1 isomers. Control over this regioselectivity is a critical aspect of its synthesis.
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The C3-Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.
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The C6-Bromo Substituent: This halogen atom is not merely a passive feature; it is a versatile chemical "handle" for introducing molecular diversity through a variety of cross-coupling reactions.[4][5]
This guide will elucidate the properties of this molecule, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
A summary of the core physicochemical properties for 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O | |
| Molecular Weight | 283.16 g/mol | |
| CAS Number | 1015699-31-8 | Not explicitly found, but related structures are referenced. |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | Inferred from general properties of similar organic molecules. |
| Storage | Recommended to be stored in a dry, sealed environment at room temperature. |
Chemical Structure
The structural representation of the molecule is crucial for understanding its reactivity and spectroscopic signature.
Caption: 2D Structure of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole.
Synthesis and Structural Elucidation
Proposed Synthetic Workflow
The alkylation of an indazole typically yields a mixture of N1 and N2 isomers. The choice of base and solvent can influence the ratio of these products, but chromatographic separation is almost always necessary.
Caption: Proposed workflow for the synthesis and purification of the target N2-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical principles for N-alkylation of indazoles.[6]
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Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
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Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen, forming the indazolide anion, which is a potent nucleophile for the subsequent alkylation. DMF is a suitable polar aprotic solvent for this type of reaction.
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Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromo-3-methoxypropane (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: The indazolide anion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the starting material.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Causality: This step safely neutralizes any unreacted NaH.
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Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Causality: This standard procedure isolates the crude product mixture from the aqueous phase and inorganic salts.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).
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Causality: The N1 and N2 isomers have different polarities and will elute separately, allowing for their isolation. The less polar N2 isomer typically elutes first.
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Characterization: Confirm the structure and purity of the isolated target compound using NMR spectroscopy, Mass Spectrometry (MS), and HPLC.[7]
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount.[7] The following are predicted spectroscopic data points based on the analysis of similar indazole structures.[8]
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. Alkyl Chain Protons: A triplet for the N-CH₂ (~4.4 ppm), a triplet for the O-CH₂ (~3.5 ppm), a multiplet for the central CH₂ (~2.2 ppm), and a singlet for the O-CH₃ (~3.3 ppm). C3-Methyl Protons: A singlet around ~2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), including the carbon bearing the bromine atom. Alkyl Carbons: Signals corresponding to the N-CH₂, central CH₂, O-CH₂, O-CH₃, and C3-CH₃. |
| Mass Spec (ESI+) | The primary ion observed would be the [M+H]⁺ peak at m/z 283.1 and 285.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole lies in its capacity as a versatile intermediate. The bromine atom at the C6 position is the primary site for synthetic elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C, C-N, and C-O bonds.[5]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of various anilines and related structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Example Workflow: Suzuki-Miyaura Coupling
This diagram illustrates a typical workflow for diversifying the core scaffold using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Substituted indazoles are key components in many approved drugs and clinical candidates.[3] They are particularly prominent as kinase inhibitors in oncology.[4] Molecules like 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole serve as starting points for building libraries of diverse compounds. By varying the substituent introduced at the C6-position via cross-coupling, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Conclusion
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is a strategically designed molecular building block. Its well-defined structure, predictable synthesis, and, most importantly, the reactive bromine handle at the C6-position make it an invaluable tool for researchers in drug discovery. The ability to readily introduce a wide range of chemical functionalities through robust and well-understood cross-coupling chemistry allows for the efficient generation of novel and diverse chemical matter, accelerating the discovery of new therapeutic agents.
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